Hinge Hydrogen-Bond Donation: 2-Amino vs. 2-H/2-Methyl
In the JAK2 inhibitor series reported by Siu et al., the 2-amino group of the triazolopyridine scaffold forms a critical hydrogen bond with the hinge region of the JAK2 kinase domain. Crystallographic data (PDB: 4JI9) confirm that the 2-NH₂ donates a hydrogen bond to the backbone carbonyl of Glu930 and accepts a bond from Leu932 NH [1]. The 2-H analog (methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, CAS 868362-22-5) and the 2-methyl analog (CAS 1159812-50-6) lack this donor capacity. In the Siu series, removal of the 2-amino group resulted in >100-fold loss of JAK2 inhibitory potency for representative matched pairs, with IC₅₀ values shifting from the low nanomolar range to >1 µM [1].
| Evidence Dimension | Hydrogen-bond donor capacity at the 2-position and corresponding JAK2 IC₅₀ shift in matched-pair analysis |
|---|---|
| Target Compound Data | 2-NH₂ present (hydrogen-bond donor); potency maintained in low nanomolar range for optimized analogs in the series [1] |
| Comparator Or Baseline | 2-H analog (CAS 868362-22-5) and 2-methyl analog (CAS 1159812-50-6) lack H-bond donor; JAK2 IC₅₀ >1 µM for matched pairs [1] |
| Quantified Difference | >100-fold loss of JAK2 inhibitory potency upon removal of the 2-amino group in matched-pair comparisons [1] |
| Conditions | JAK2 kinase enzyme assay; X-ray crystallography (PDB: 4JI9) [1] |
Why This Matters
Procurement of the 2-amino variant is mandatory for programs targeting JAK-family kinases, because analogs lacking the donor group fail to achieve the hinge-binding geometry required for nanomolar potency.
- [1] Siu, M.; Pastor, R.; Liu, W.; Barrett, K.; Berry, M.; Blair, W.S.; Chang, C.; Chen, J.Z.; Eigenbrot, C.; Ghilardi, N.; Gibbons, P.; He, H.; Hurley, C.A.; Kenny, J.R.; Khojasteh, S.C.; Le, H.; Lee, L.; Lyssikatos, J.P.; Magnuson, S. et al. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 5014–5021. View Source
